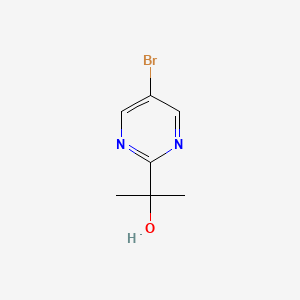

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQILHYEBYWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the chemical properties of the reactants and products, a detailed experimental protocol for the synthesis, and a discussion of the reaction pathway. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility for researchers in the field of drug discovery and development.

Introduction

This compound is a tertiary alcohol containing a functionalized pyrimidine ring. The presence of the bromine atom and the hydroxyl group makes it a valuable building block for creating more complex molecules through various cross-coupling reactions and further functional group manipulations. Understanding its synthesis is crucial for the efficient production of novel drug candidates. The most direct and feasible method for its preparation is the addition of a methyl organometallic reagent to a 2-acyl-5-bromopyrimidine or, more commonly, the addition of an organolithium derivative of 5-bromopyrimidine to acetone.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

| Property | 5-Bromopyrimidine (Starting Material) | This compound (Product) |

| Molecular Formula | C4H3BrN2[1][2] | C7H9BrN2O |

| Molecular Weight | 158.98 g/mol [2] | 217.07 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 67-73 °C | Not available |

| Boiling Point | Not available | Not available |

| CAS Number | 4595-59-9[2] | 1193244-89-1 |

Synthesis of this compound

The synthesis of this compound is proposed via a lithiation of 5-bromopyrimidine followed by the addition of acetone. This method is analogous to the well-established Grignard-type reactions used for the synthesis of tertiary alcohols from ketones.

Reaction Pathway

The overall reaction scheme is as follows:

Caption: Reaction pathway for the synthesis of this compound.

Proposed Experimental Protocol

Materials:

-

5-Bromopyrimidine (97%)

-

n-Butyllithium (2.5 M in hexanes)

-

Acetone (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature thermometer

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

-

Lithiation: 5-Bromopyrimidine (1.0 eq) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-5-bromopyrimidine intermediate.

-

Addition of Acetone: A solution of anhydrous acetone (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Note: This is a proposed protocol based on analogous chemical transformations. Actual reaction conditions and yields may vary and should be optimized.

Expected Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the pyrimidine protons (two singlets or two doublets), a singlet for the hydroxyl proton, and a singlet for the two methyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the quaternary carbon attached to the hydroxyl group, and the methyl carbons. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (217.07 g/mol for the major bromine isotope). The isotopic pattern characteristic of a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) should be observed. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-Br and C=N bonds of the pyrimidine ring. |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a valuable intermediate for drug development. The proposed method, based on the lithiation of 5-bromopyrimidine and subsequent reaction with acetone, offers a direct and efficient route to the target molecule. The provided experimental protocol, data tables, and diagrams are intended to aid researchers in the successful synthesis and characterization of this compound, thereby facilitating the advancement of medicinal chemistry and drug discovery programs. Further optimization of the reaction conditions may be necessary to achieve optimal yields and purity.

References

In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol (CAS 1193244-89-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key intermediate in medicinal chemistry.

Core Physicochemical Properties

This compound is a solid compound at room temperature with the molecular formula C₇H₉BrN₂O.[1] It is recommended to be stored in a dry environment at 2-8°C.[1] The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]

| Property | Value | Source |

| CAS Number | 1193244-89-1 | [1] |

| Molecular Formula | C₇H₉BrN₂O | [1] |

| Molecular Weight | 217.07 g/mol | [1] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 269.3 ± 20.0 °C | |

| Predicted Density | 1.553 ± 0.06 g/cm³ | |

| Predicted pKa | 13.36 ± 0.29 | |

| Storage Temperature | 2-8°C (sealed in dry conditions) | [1] |

Synthesis and Purification

Logical Synthesis Workflow

A logical approach to synthesize the target compound involves the Grignard reaction between a suitable bromopyrimidine derivative and acetone.

Caption: Proposed Grignard reaction synthesis of the target compound.

Experimental Protocol: A General Approach

A general procedure for a Grignard reaction that could be adapted for this synthesis is as follows:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,5-dibromopyrimidine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and gently heated to ensure complete formation.

-

Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous THF is then added dropwise, maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Logical Analytical Workflow

The following workflow represents a typical characterization process for a synthesized organic compound.

Caption: Standard workflow for analytical characterization.

Expected ¹H NMR and ¹³C NMR Data: While specific experimental spectra are not publicly available, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would likely show a singlet for the two methyl groups, a singlet for the hydroxyl proton, and signals in the aromatic region for the pyrimidine protons. The ¹³C NMR spectrum would show signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the pyrimidine ring.

HPLC Method: A reverse-phase HPLC method would be suitable for purity analysis. A typical method might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

Applications in Drug Discovery

The primary known application of this compound is as a reactant in the preparation of aminobenzimidazole urea derivatives, which have shown potential as antibacterial agents. This suggests that the 5-bromopyrimidin-2-yl moiety is a valuable scaffold in the design of new therapeutic agents.

While no specific signaling pathways or biological targets for this compound itself have been identified in the reviewed literature, its role as a synthetic intermediate points to its importance in generating compound libraries for screening against various biological targets. The pyrimidine core is a common feature in many biologically active molecules, and the bromo- and propan-2-ol substituents provide handles for further chemical modification and diversification.

Future Directions

Further research is warranted to fully elucidate the properties and potential of this compound. Key areas for future investigation include:

-

Detailed Synthesis and Optimization: Development and publication of a robust and scalable synthesis protocol.

-

Biological Screening: Comprehensive screening of the compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications beyond its current use as an intermediate.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule to understand how different functional groups influence its biological activity.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The information compiled herein serves as a valuable resource for those interested in utilizing this compound in their research endeavors.

References

In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key intermediate in the development of novel therapeutic agents.

Core Molecular Data

This compound is a solid organic compound that serves as a valuable building block in medicinal chemistry. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.07 g/mol |

| CAS Number | 1193244-89-1 |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C, sealed in a dry environment |

| SMILES String | CC(C)(C1=NC=C(C=N1)Br)O |

| InChI Key | MLMQILHYEBYWHX-UHFFFAOYSA-N |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Molecular Structure

The molecular structure of this compound features a central pyrimidine ring, substituted with a bromine atom at the 5-position and a propan-2-ol group at the 2-position.

Experimental Protocols

Proposed Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2,5-dibromopyrimidine and acetone.

Materials:

-

2,5-dibromopyrimidine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a solution of 2,5-dibromopyrimidine (1 equivalent) in anhydrous THF to the dropping funnel.

-

Add a small amount of the 2,5-dibromopyrimidine solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2,5-dibromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Predicted Spectroscopic Data

Although experimentally obtained spectra are not publicly available, the following are predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the molecular structure.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spectrometry (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z (Fragment) |

| ~8.8 (s, 2H, pyrimidine-H) | ~165 (C-pyrimidine) | 217/219 [M]⁺ (Molecular ion with Br isotopes) |

| ~5.0 (s, 1H, -OH) | ~158 (C-pyrimidine) | 202/204 [M-CH₃]⁺ |

| ~1.6 (s, 6H, 2 x -CH₃) | ~130 (C-Br) | 159/161 [M-C(CH₃)₂OH]⁺ |

| ~70 (C-OH) | 59 [C(CH₃)₂OH]⁺ | |

| ~25 (CH₃) |

Application in Drug Development

A significant application of this compound is its use as a key reactant in the synthesis of aminobenzimidazole urea derivatives, which have shown promise as antibacterial agents.[1]

The development of new antibacterial agents is crucial in combating antibiotic resistance. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The structure-activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at various positions on the pyrimidine ring can significantly influence their biological activity.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(5-Bromopyrimidin-2-yl)propan-2-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established chemical shift principles and spectral data of analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the NMR characteristics of this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring and known chemical shifts for the propan-2-ol moiety.

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | ~1.6 | Singlet | 6H |

| 3 | Variable (e.g., ~2.5-4.0) | Singlet (broad) | 1H |

| 6, 8 | ~8.8 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | ~25 |

| 2 | ~72 |

| 5 | ~170 |

| 6, 8 | ~160 |

| 7 | ~118 |

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules like this compound.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

Spectral Width: A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 200-220 ppm is standard for most organic molecules.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a dedicated mass spectral analysis for this specific molecule in the available literature, this guide synthesizes information from the fragmentation of analogous chemical structures, including pyrimidine derivatives, bromo-aromatic compounds, and tertiary alcohols, to predict its behavior under mass spectrometric conditions.

Predicted Mass Spectral Data

The molecular formula for this compound is C7H9BrN2O, with a monoisotopic mass of approximately 215.99 Da. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the 79Br and 81Br isotopes.

Based on common fragmentation pathways for related structures, the following table summarizes the predicted major fragment ions for this compound.

| m/z (for 79Br/81Br) | Proposed Fragment Structure | Neutral Loss | Notes |

| 216.0 / 218.0 | [C7H9BrN2O]+• | - | Molecular Ion |

| 201.0 / 203.0 | [C6H6BrN2O]+ | •CH3 | Loss of a methyl radical from the propan-2-ol group. |

| 198.0 / 200.0 | [C7H7BrN2]+• | H2O | Dehydration, loss of a water molecule from the tertiary alcohol. |

| 183.0 / 185.0 | [C6H4BrN2]+ | •CH3, H2O | Consecutive loss of a methyl radical and water. |

| 157.0 / 159.0 | [C5H4BrN2]+ | C(CH3)2O | Cleavage of the bond between the pyrimidine ring and the propan-2-ol group. |

| 137.0 | [C7H9N2O]+ | •Br | Loss of a bromine radical. |

| 78.0 | [C4H2N2]+• | Br, C3H7O | Fragmentation of the pyrimidine ring after initial side-chain and bromine loss. |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The initial molecular ion ([C7H9BrN2O]+•) is energetically unstable and will likely undergo fragmentation to form more stable ions.

One primary fragmentation route involves the side chain. The tertiary alcohol group can readily lose a water molecule, leading to a dehydrated ion. Additionally, cleavage of the carbon-carbon bond can result in the loss of a methyl radical.

Another significant fragmentation pathway is the loss of the bromine atom as a radical, which is a common fragmentation for bromo-aromatic compounds. Cleavage of the bond connecting the propan-2-ol side chain to the pyrimidine ring is also a probable event. Subsequent fragmentation of the pyrimidine ring itself can lead to smaller charged species.

The following diagram illustrates the proposed major fragmentation pathways.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Bromopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a bromine atom onto the pyrimidine ring creates a versatile synthetic handle, enabling the development of novel derivatives with a wide spectrum of biological activities.[2] This technical guide provides an in-depth overview of the biological activities of recently developed bromopyrimidine derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Bromopyrimidine Derivatives

Novel bromopyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4][5] Many of these compounds exert their effects through the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[6]

Kinase Inhibition: A Key Mechanism of Action

The structural similarity of the pyrimidine core to the purine base of ATP allows these derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[2] This inhibition can disrupt signaling pathways that are often hyperactivated in cancer cells, leading to cell cycle arrest and apoptosis. Key kinase targets for bromopyrimidine derivatives include:

-

Bcr-Abl Tyrosine Kinase: Several 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[7]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibition of Aurora kinases by 2,4-diaminopyrimidine-based compounds can lead to mitotic catastrophe and cell death in cancer cells.[2]

-

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to the regulation of the cell cycle. Bromopyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK7, offering a strategy to halt cancer cell proliferation.[2]

-

Fibroblast Growth Factor Receptor 3 (FGFR3): Specific pyrimidine derivatives have been identified as orally active inhibitors of FGFR3, a target in bladder cancer.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected novel bromopyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| 5c | Hela (Cervix) | 0.041 | Dasatinib | 0.052 | [3] |

| A549 (Lung) | 0.081 | Dasatinib | 0.089 | [3] | |

| MCF-7 (Breast) | 0.092 | Dasatinib | 0.101 | [3] | |

| 5e | Hela (Cervix) | 0.049 | Dasatinib | 0.052 | [3] |

| A549 (Lung) | 0.085 | Dasatinib | 0.089 | [3] | |

| MCF-7 (Breast) | 0.100 | Dasatinib | 0.101 | [3] | |

| 6d | Hela (Cervix) | 0.045 | Dasatinib | 0.052 | [3] |

| A549 (Lung) | 0.083 | Dasatinib | 0.089 | [3] | |

| MCF-7 (Breast) | 0.097 | Dasatinib | 0.101 | [3] | |

| 6g | Hela (Cervix) | 0.042 | Dasatinib | 0.052 | [3] |

| A549 (Lung) | 0.080 | Dasatinib | 0.089 | [3] | |

| MCF-7 (Breast) | 0.094 | Dasatinib | 0.101 | [3] | |

| 6h | Hela (Cervix) | 0.039 | Dasatinib | 0.052 | [3] |

| A549 (Lung) | 0.078 | Dasatinib | 0.089 | [3] | |

| MCF-7 (Breast) | 0.091 | Dasatinib | 0.101 | [3] | |

| B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | Lapatinib | 9.71 ± 1.12 | [4] |

| A549 (Lung) | 20.49 ± 2.71 | Lapatinib | 18.21 ± 3.25 | [4] | |

| 2a | U87MG (Glioblastoma) | 8 ± 0.5 (48h) | RDS 3442 | >50 (48h) | [5] |

| MDA-MB-231 (Breast) | 5 ± 0.4 (48h) | RDS 3442 | >50 (48h) | [5] | |

| CAL27 (Oral Squamous) | 4 ± 0.3 (48h) | RDS 3442 | >50 (48h) | [5] | |

| HT-29 (Colon) | 8 ± 0.6 (48h) | RDS 3442 | >50 (48h) | [5] | |

| 5c | K562 (CML) | 0.021 | Dasatinib | 0.019 | [7] |

| 5e | K562 (CML) | 0.025 | Dasatinib | 0.019 | [7] |

| 6g | K562 (CML) | 0.018 | Dasatinib | 0.019 | [7] |

| 9e | K562 (CML) | 0.023 | Dasatinib | 0.019 | [7] |

| 9f | K562 (CML) | 0.020 | Dasatinib | 0.019 | [7] |

| 10c | K562 (CML) | 0.016 | Dasatinib | 0.019 | [7] |

Antimicrobial Activity of Bromopyrimidine Derivatives

In addition to their anticancer properties, novel bromopyrimidine derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3] The mechanism of their antimicrobial action is an area of active investigation, with some studies suggesting that these compounds may interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) of selected bromopyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | S. aureus (MIC, µg/mL) | S. faecalis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) | A. niger (MIC, µg/mL) | Source |

| 5a | 1.56 | 3.12 | 3.12 | 6.25 | 3.12 | 6.25 | [3] |

| 5c | 0.78 | 1.56 | 1.56 | 3.12 | 1.56 | 3.12 | [3] |

| 5e | 1.56 | 3.12 | 3.12 | 6.25 | 3.12 | 6.25 | [3] |

| 6b | 3.12 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 | [3] |

| 6d | 1.56 | 3.12 | 3.12 | 6.25 | 3.12 | 6.25 | [3] |

| 6h | 0.78 | 1.56 | 1.56 | 3.12 | 1.56 | 3.12 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for key in vitro assays used to evaluate the biological activity of novel bromopyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., Hela, A549, MCF-7)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Bromopyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of approximately 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

-

Prepare serial dilutions of the bromopyrimidine derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dasatinib).[3]

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[3]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bromopyrimidine derivatives dissolved in DMSO

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Prepare serial two-fold dilutions of the bromopyrimidine derivatives in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of bromopyrimidine derivatives against a specific kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase assay buffer

-

Bromopyrimidine derivatives dissolved in DMSO

-

A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the bromopyrimidine derivatives in the kinase assay buffer.

-

In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then another reagent to convert the generated ADP into a luminescent signal.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall research strategy.

Caption: General experimental workflow for the development of novel bromopyrimidine derivatives.

Caption: Simplified Bcr-Abl signaling pathway and its inhibition by bromopyrimidine derivatives.

Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.

This technical guide consolidates current knowledge on the biological activities of novel bromopyrimidine derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of therapeutics based on this privileged scaffold.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound 2-(5-Bromopyrimidin-2-yl)propan-2-ol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug discovery and development setting. The guide details established methods for solubility assessment in various solvents and standardized protocols for stability testing under different environmental conditions. This information is essential for formulation development, ensuring therapeutic efficacy, and defining appropriate storage and handling procedures.

Introduction

This compound is a heterocyclic organic compound that serves as a building block in medicinal chemistry. Its physical and chemical properties, particularly solubility and stability, are paramount for its application in pharmaceutical research. Understanding these characteristics is a prerequisite for advancing a compound through the various stages of drug development, from initial screening to formulation and manufacturing. This guide presents the standard methodologies for evaluating these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1193244-89-1 | [1][2][3] |

| Molecular Formula | C7H9BrN2O | [1][3][4] |

| Molecular Weight | 217.07 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-97% | [1][3] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections describe the standard experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

Experimental Protocols for Solubility Determination

3.1.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[5]

Protocol:

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO) in a sealed vial.

-

The resulting suspension is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate or supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy.[6]

3.1.2. Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer.[7][8]

Protocol:

-

A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS at pH 7.4) in a 96-well plate.

-

The solution is mixed and allowed to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

-

The point at which precipitation occurs is detected, often by turbidimetry or nephelometry, which measures light scattering.[8][9]

-

Alternatively, after incubation, the plate is filtered, and the concentration of the compound in the filtrate is determined by HPLC-UV or UV spectroscopy.[7]

Data Presentation for Solubility

The results of solubility studies should be presented in a clear, tabular format to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | pH | Mean Solubility (µg/mL) | Standard Deviation |

|---|---|---|---|---|

| Water | 25 | 7.0 | Data to be determined | Data to be determined |

| PBS | 25 | 7.4 | Data to be determined | Data to be determined |

| PBS | 37 | 7.4 | Data to be determined | Data to be determined |

| 0.1 N HCl | 37 | 1.2 | Data to be determined | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined |

| DMSO | 25 | N/A | Data to be determined | Data to be determined |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Mean Kinetic Solubility (µM) | Standard Deviation |

|---|---|---|---|

| PBS | 7.4 | Data to be determined | Data to be determined |

| Simulated Gastric Fluid | 1.2 | Data to be determined | Data to be determined |

| Simulated Intestinal Fluid | 6.8 | Data to be determined | Data to be determined |

Experimental Workflow for Solubility Determination

Figure 1. Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for an API. It involves subjecting the compound to various environmental factors to evaluate its degradation over time.[][11]

Experimental Protocols for Stability Testing

4.1.1. Long-Term and Accelerated Stability Studies

These studies are performed according to guidelines from regulatory bodies like the ICH and WHO.[12][13]

Protocol:

-

At least three primary batches of this compound are packaged in a container closure system that simulates the proposed storage and distribution packaging.[11][12]

-

Samples are stored under long-term and accelerated conditions.

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[14]

-

Analysis includes tests for appearance, assay (potency), degradation products, and other relevant physical and chemical properties.

4.1.2. Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12]

Protocol:

-

The compound is subjected to conditions more severe than those in accelerated stability testing.

-

Hydrolytic Stability: The compound is dissolved in aqueous solutions at a range of pH values (e.g., acidic, neutral, basic) and heated.

-

Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Photostability: The solid compound and its solution are exposed to a specified intensity of UV and visible light.

-

Thermal Stability: The solid compound is heated to elevated temperatures (e.g., in 10°C increments above the accelerated temperature).[12]

-

Samples are analyzed at various time points to identify and quantify degradation products, often using techniques like LC-MS to elucidate their structures.

Data Presentation for Stability

Stability data should be tabulated to track changes in the API's properties over time and under different conditions.

Table 3: Accelerated Stability Data for this compound at 40°C / 75% RH

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

|---|---|---|---|---|---|

| Appearance | White to off-white solid | Complies | Data | Data | Data |

| Assay (%) | 98.0 - 102.0 | Data | Data | Data | Data |

| Total Impurities (%) | NMT 1.0 | Data | Data | Data | Data |

| Specific Impurity X (%) | NMT 0.2 | Data | Data | Data | Data |

| Water Content (%) | NMT 0.5 | Data | Data | Data | Data |

Table 4: Forced Degradation Summary for this compound

| Stress Condition | Duration | Assay (%) | Major Degradant(s) (%) |

|---|---|---|---|

| 0.1 N HCl, 60°C | 24 h | Data | Data |

| 0.1 N NaOH, 60°C | 24 h | Data | Data |

| 3% H2O2, RT | 24 h | Data | Data |

| Heat, 80°C (solid) | 48 h | Data | Data |

| Photolytic (UV/Vis) | ICH Q1B | Data | Data |

Logical Workflow for Stability Assessment

Figure 2. Logical workflow for API stability testing.

Recommended Storage Conditions

Based on available supplier information, the recommended storage conditions for this compound are as follows:

-

Short-term storage (1-2 weeks): -4°C[15]

-

Long-term storage (1-2 years): -20°C[15]

-

General recommendation: Sealed in a dry environment, refrigerated at 2-8°C.[1][2]

It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Conclusion

While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. By employing the standardized protocols for thermodynamic and kinetic solubility, as well as long-term, accelerated, and forced degradation stability studies, researchers and drug development professionals can generate the critical data required for informed decision-making. The methodologies and data presentation formats outlined herein are essential for advancing this compound through the pharmaceutical development pipeline, ensuring its quality, safety, and efficacy in potential therapeutic applications.

References

- 1. This compound | 1193244-89-1 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1193244-89-1 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rheolution.com [rheolution.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. rsc.org [rsc.org]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. 1193244-89-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

The Pivotal Role of 2-(5-Bromopyrimidin-2-yl)propan-2-ol in the Development of Novel Antibacterial Agents

For Immediate Release

Shanghai, China – December 26, 2025 – In the ever-evolving landscape of medicinal chemistry, the quest for novel antimicrobial agents is paramount in combating the growing threat of antibiotic resistance. A key building block that has emerged in the synthesis of potent antibacterial compounds is 2-(5-Bromopyrimidin-2-yl)propan-2-ol. This technical guide delves into the significant applications of this versatile intermediate, with a particular focus on its role in the development of aminobenzimidazole urea derivatives as promising antibacterial agents.

A Versatile Synthetic Intermediate

This compound, with the CAS Number 1193244-89-1, serves as a crucial reactant in the multi-step synthesis of complex heterocyclic molecules. Its chemical structure, featuring a reactive bromine atom on the pyrimidine ring and a tertiary alcohol, makes it an ideal candidate for introducing the 2-(propan-2-ol)pyrimidine moiety into larger molecular scaffolds. This is particularly relevant in the construction of novel urea derivatives, a class of compounds known for a wide range of biological activities.

Application in the Synthesis of Aminobenzimidazole Urea Derivatives

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of aminobenzimidazole urea derivatives. These compounds have demonstrated significant potential as antibacterial agents. The synthesis generally involves the reaction of this compound with an appropriately substituted aminobenzimidazole.

A key patent in this area, WO2007085550, details the synthesis and antibacterial activity of a series of N-(1H-benzo[d]imidazol-2-yl)-N'-(pyrimidin-2-yl)urea derivatives. The methodologies outlined in this patent provide a clear pathway for researchers in the field of drug discovery and development.

Quantitative Analysis of Antibacterial Activity

The derivatives synthesized from this compound have been evaluated for their antibacterial efficacy against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), a standard measure of antibacterial potency, has been determined for these compounds. The data, summarized in the table below, highlights the promising activity of these novel chemical entities.

| Compound ID | Target Bacteria | MIC (µg/mL) |

| Example 1 | Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1 | |

| Escherichia coli | 2 | |

| Example 2 | Staphylococcus aureus | 1 |

| Streptococcus pneumoniae | 2 | |

| Escherichia coli | 4 |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential. The following section provides a generalized procedure based on the methodologies described in the relevant literature.

Synthesis of N-(1H-benzo[d]imidazol-2-yl)-N'-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)urea:

-

Preparation of the Isocyanate Intermediate: 2-(5-Aminopyrimidin-2-yl)propan-2-ol is treated with a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine) to generate the corresponding isocyanate.

-

Urea Formation: The in-situ generated isocyanate is then reacted with a solution of an appropriate 2-aminobenzimidazole derivative in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion of the reaction, the product is isolated by filtration or extraction and purified using standard techniques such as column chromatography or recrystallization to yield the desired N,N'-disubstituted urea.

Antibacterial Susceptibility Testing (MIC Determination):

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Workflow for Drug Discovery

The process of identifying and developing new antibacterial agents from this compound follows a logical workflow, from initial synthesis to biological evaluation.

Caption: A streamlined workflow for the discovery of antibacterial agents.

Signaling Pathway Inhibition

While the precise molecular target of these aminobenzimidazole urea derivatives is a subject of ongoing research, it is hypothesized that they may interfere with essential bacterial cellular processes. One potential mechanism of action is the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

Caption: Proposed mechanism of action for the antibacterial compounds.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of novel aminobenzimidazole urea derivatives with potent antibacterial activity. The data and protocols presented in this guide underscore the potential of these compounds to be developed into next-generation antibiotics. Further research into their mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential in the fight against infectious diseases.

Starting materials for 2-(5-Bromopyrimidin-2-yl)propan-2-ol synthesis

This in-depth technical guide provides a comprehensive overview of the recommended starting materials and a plausible synthetic pathway for the preparation of 2-(5-bromopyrimidin-2-yl)propan-2-ol, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This guide outlines a three-step synthesis commencing from commercially available 5-bromo-2-chloropyrimidine. The key transformation involves the selective formation of a Grignard reagent at the 2-position of the pyrimidine ring, followed by its nucleophilic addition to acetone.

Starting Materials

The successful synthesis of this compound relies on the quality and purity of the starting materials. The following table summarizes the key reagents for the proposed synthetic route.

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) | CAS Number |

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | ≥97% | Sigma-Aldrich, Combi-Blocks | 38353-06-9 |

| Sodium Iodide | NaI | 149.89 | ≥99% | Sigma-Aldrich | 7681-82-5 |

| Hydroiodic Acid (57 wt. %) | HI | 127.91 | 57% in H₂O | Sigma-Aldrich | 10034-85-2 |

| Isopropylmagnesium Chloride | (CH₃)₂CHMgCl | 102.84 | 2.0 M in THF | Sigma-Aldrich | 1068-55-9 |

| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% | Sigma-Aldrich | 67-64-1 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

Synthesis Pathway

The proposed synthesis of this compound is a three-step process. The initial step involves the conversion of 5-bromo-2-chloropyrimidine to the more reactive 5-bromo-2-iodopyrimidine. The second step is a halogen-magnesium exchange to form the Grignard reagent at the 2-position. The final step is the nucleophilic addition of this Grignard reagent to acetone to yield the desired tertiary alcohol.

Experimental Protocols

The following experimental protocols are based on analogous reactions reported in the literature and should be adapted and optimized as necessary. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Step 1: Synthesis of 5-Bromo-2-iodopyrimidine

This procedure is adapted from the iodination of 5-bromo-2-chloropyrimidine.[1]

-

To a suspension of 5-bromo-2-chloropyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform, add hydroiodic acid (57 wt. %, 0.85 eq) at 0 °C.

-

Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.

-

Pour the reaction mixture into a mixture of ice water and 10N NaOH.

-

Add chloroform and stir for 10 minutes.

-

Separate the organic phase, and extract the aqueous layer with chloroform.

-

Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield 5-bromo-2-iodopyrimidine as a solid.

Step 2: Formation of 2-(5-Bromopyrimidinyl)magnesium chloride

This protocol is based on the halogen-magnesium exchange of heteroaryl halides.

-

In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 5-bromo-2-iodopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -20 °C.

-

Slowly add isopropylmagnesium chloride (1.1 eq, 2.0 M solution in THF) dropwise, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

Step 3: Synthesis of this compound

This procedure is a general method for the reaction of a Grignard reagent with acetone to form a tertiary alcohol.[2][3][4][5]

-

To the freshly prepared solution of 2-(5-bromopyrimidinyl)magnesium chloride from Step 2, maintained at -20 °C, slowly add a solution of anhydrous acetone (1.2 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The yields are estimated based on analogous reactions and may vary.

| Step | Reactant 1 (eq) | Reactant 2 (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 5-Bromo-2-chloropyrimidine (1.0) | Sodium Iodide (1.7) | Chloroform | 0 to RT | 20 | 80-90 |

| 2 | 5-Bromo-2-iodopyrimidine (1.0) | i-PrMgCl (1.1) | THF | -20 | 1-2 | >90 (in situ) |

| 3 | Grignard Reagent (1.0) | Acetone (1.2) | THF | -20 to RT | 3-5 | 70-85 |

References

In-depth Technical Guide: Physicochemical Characteristics of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrimidine ring, a versatile scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 217.07 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1193244-89-1 | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 269.3 ± 20.0 °C | --INVALID-LINK-- |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| XlogP (Predicted) | 0.6 | --INVALID-LINK--[2] |

Experimental Protocols

Detailed experimental data for the synthesis and characterization of this compound are not extensively reported in publicly available literature. However, based on established organic chemistry principles and protocols for similar compounds, the following methodologies are proposed.

Synthesis: Proposed Grignard Reaction Protocol

A plausible and commonly employed method for the synthesis of tertiary alcohols from ketones is the Grignard reaction. This protocol outlines the synthesis of this compound from 5-bromopyrimidine and acetone.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound via Grignard reaction.

Materials:

-

5-Bromopyrimidine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 5-bromopyrimidine in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, which may require gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Acetone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Characterization Protocols

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Caption: Standard workflow for the physicochemical characterization of a synthesized compound.

-

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

-

Solubility Determination: The equilibrium solubility method can be used to determine the solubility in various solvents (e.g., water, ethanol, DMSO). An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectra are acquired on an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight and confirm the molecular formula. The compound is dissolved in a suitable solvent and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Many pyrimidine derivatives have been shown to act as kinase inhibitors, which are crucial regulators of cell signaling pathways.[1][3][4]

Given that this compound is a known reactant in the preparation of aminobenzimidazole ureas as antibacterial agents, it is plausible that this compound and its derivatives could exhibit antimicrobial activity.[5]

Furthermore, some bromopyrimidine derivatives have been investigated for their anticancer properties. These compounds can potentially interfere with various signaling pathways implicated in cancer progression, such as those involving protein kinases.[6][3] For instance, pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, which play a critical role in cell cycle regulation.[4]

Hypothetical Kinase Inhibition Signaling Pathway

Caption: A generalized signaling pathway illustrating the potential mechanism of action for a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a compound of interest for medicinal chemistry research due to its pyrimidine core. While comprehensive experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and established scientific principles. The proposed experimental protocols offer a starting point for researchers to synthesize and characterize this molecule, paving the way for further investigation into its potential therapeutic applications. The exploration of its biological effects, particularly in the areas of cancer and infectious diseases, could lead to the development of novel drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - this compound (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(Pyrimidin-2-yl)propan-2-ol | C7H10N2O | CID 21907825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-(5-bromopyrimidin-2-yl)propan-2-ol with various aryl and heteroaryl boronic acids. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it at the C5 position opens avenues for the creation of diverse libraries of compounds for drug discovery and development. The tertiary alcohol moiety in the starting material adds a unique structural feature and potential point for further chemical modification.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst to continue the cycle.

Application and Significance

The Suzuki coupling of this compound is a versatile method for synthesizing a wide array of 5-aryl- and 5-heteroaryl-2-(2-hydroxypropan-2-yl)pyrimidines. These products can serve as key intermediates or final compounds in drug discovery programs. The ability to introduce diverse aromatic and heteroaromatic substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table provides representative conditions and expected yields based on analogous reactions with other bromopyrimidines. These conditions serve as a strong starting point for reaction optimization.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O (3:1) | 100 | 10 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 16 | 75-85 |

| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 70-80 |

| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 65-75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific boronic acid coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DME, DMF)

-

Degassed water

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl- or heteroarylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable). Subsequently, add the degassed organic solvent and degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C) and stir the mixture vigorously for the specified time (typically 8-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure coupled product.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS).

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. 2-(5-Bromopyrimidin-2-yl)propan-2-ol is a key building block, offering a reactive handle at the 5-position for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions utilizing this substrate.

Palladium-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis, facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[2][3][4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle comprises three fundamental steps: oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][5]

Generalized Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established mechanistic framework.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[6]

-

Reagents should be of high purity.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

The following protocols are general guidelines and may require optimization for substrate-specific applications.

Suzuki-Miyaura Coupling